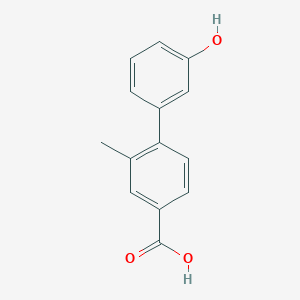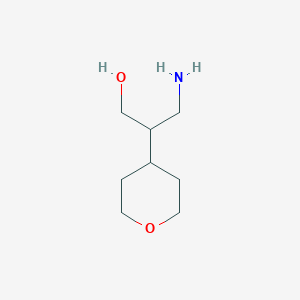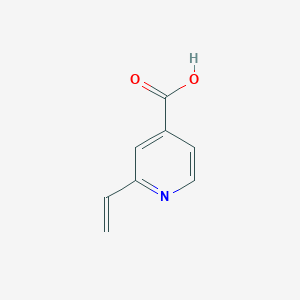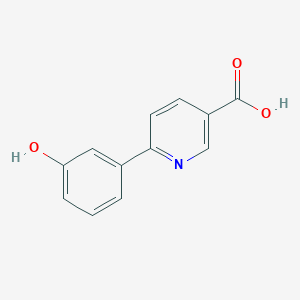
4-(3-Hydroxyphenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyphenyl)-3-methylbenzoic acid (also known as MPHPBA) is a naturally occurring phenolic acid found in many plants, including coffee, tea, and apples. It is a phenolic acid with a 3-methylbenzoic acid moiety, and is a major component of the coffee-derived polyphenols. MPHPBA has a wide range of potential applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anti-microbial agent.
Scientific Research Applications
MPHPBA has a wide range of potential applications in scientific research. It has been studied for its potential antioxidant, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its potential to induce apoptosis in cancer cells. In addition, MPHPBA has been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of metabolic syndrome.
Mechanism of Action
The exact mechanism of action of MPHPBA is not fully understood. However, it is believed that MPHPBA is able to interact with various cellular targets, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It is also believed that MPHPBA is able to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinase-9 (MMP-9).
Biochemical and Physiological Effects
MPHPBA has been studied for its potential to modulate several biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce the levels of reactive oxygen species (ROS), as well as to reduce the levels of nitric oxide (NO). In addition, MPHPBA has been shown to reduce the levels of lipid peroxidation, as well as to reduce the levels of oxidative stress.
Advantages and Limitations for Lab Experiments
The use of MPHPBA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain in large quantities. In addition, it is a relatively stable compound, and it is not easily degraded by light or heat. The main limitation of MPHPBA is that it is not water-soluble, which can make it difficult to use in some experiments.
Future Directions
The potential applications of MPHPBA are vast, and there are numerous potential future directions for research. These include further studies on its potential antioxidant, anti-inflammatory, and anti-microbial activities. In addition, further studies are needed to better understand its potential to inhibit the growth of cancer cells, as well as its potential to induce apoptosis in cancer cells. Furthermore, additional studies are needed to better understand its potential to reduce the risk of cardiovascular disease and metabolic syndrome. Finally, further studies are needed to better understand the exact mechanism of action of MPHPBA and to identify new potential targets for its therapeutic activity.
Synthesis Methods
MPHPBA can be synthesized through several methods, including chemical synthesis, biotransformation, and microbial fermentation. Chemical synthesis involves the reaction of 3-methylbenzoic acid with hydroxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. Biotransformation involves the reaction of 3-methylbenzoic acid with hydroxybenzaldehyde in the presence of an enzyme catalyst, such as laccase. Microbial fermentation involves the use of a microorganism to produce MPHPBA from glucose.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDMVMRCPKVIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591651 |
Source


|
| Record name | 3'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-22-3 |
Source


|
| Record name | 3'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














